methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
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Overview
Description
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a][1,3,5]triazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multiple steps:
Formation of the Thiazolo[3,2-a][1,3,5]triazin Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thioamides and nitriles, which react to form the thiazolo[3,2-a][1,3,5]triazin ring.
Introduction of the Dimethylcyclohexyl Group: The dimethylcyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl derivative reacts with the thiazolo[3,2-a][1,3,5]triazin core.
Esterification: The final step involves the esterification of the compound to form the methyl ester. This is typically achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted thiazolo[3,2-a][1,3,5]triazin derivatives.
Scientific Research Applications
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Methyl (2E)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Methyl (2E)-[3-(2,3-dimethylcyclohexyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is unique due to its specific structural features, including the presence of the dimethylcyclohexyl group and the thiazolo[3,2-a][1,3,5]triazin core
Properties
Molecular Formula |
C16H23N3O3S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl (2E)-2-[3-(2,3-dimethylcyclohexyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C16H23N3O3S/c1-10-5-4-6-12(11(10)2)18-8-17-16-19(9-18)15(21)13(23-16)7-14(20)22-3/h7,10-12H,4-6,8-9H2,1-3H3/b13-7+ |
InChI Key |
TZHMHVSKEWAKLN-NTUHNPAUSA-N |
Isomeric SMILES |
CC1CCCC(C1C)N2CN=C3N(C2)C(=O)/C(=C\C(=O)OC)/S3 |
Canonical SMILES |
CC1CCCC(C1C)N2CN=C3N(C2)C(=O)C(=CC(=O)OC)S3 |
Origin of Product |
United States |
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